BenchChemオンラインストアへようこそ!

Tetracosa-2,4,6,8-tetraenoic acid

Lipid mediator biosynthesis Neutrophil biology Eicosanoid pathway

Tetracosa-2,4,6,8-tetraenoic acid (CAS 28962-26-7; IUPAC: (2E,4E,6E,8E)-tetracosa-2,4,6,8-tetraenoic acid; also designated 24:4n-6 or tetracosatetraenoic acid n-6) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) with a 24-carbon backbone and four conjugated all-trans double bonds at positions 2,4,6,8. It belongs to the very long-chain fatty acid class (≥C22) and is catalogued in authoritative databases including ChEBI (CHEBI:187924), Lipid Maps (LMFA01030805), and the Human Metabolome Database (HMDB0006246).

Molecular Formula C24H40O2
Molecular Weight 360.6 g/mol
Cat. No. B1194131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracosa-2,4,6,8-tetraenoic acid
Synonymstetracosatetraenoic acid
tetracosatetraenoic acid, (all-Z)-isome
Molecular FormulaC24H40O2
Molecular Weight360.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O
InChIInChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h16-23H,2-15H2,1H3,(H,25,26)
InChIKeyRZHACVKGHNMWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracosa-2,4,6,8-tetraenoic Acid (CAS 28962-26-7): Baseline Identity and Comparator Landscape for Procurement Decisions


Tetracosa-2,4,6,8-tetraenoic acid (CAS 28962-26-7; IUPAC: (2E,4E,6E,8E)-tetracosa-2,4,6,8-tetraenoic acid; also designated 24:4n-6 or tetracosatetraenoic acid n-6) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) with a 24-carbon backbone and four conjugated all-trans double bonds at positions 2,4,6,8 [1]. It belongs to the very long-chain fatty acid class (≥C22) and is catalogued in authoritative databases including ChEBI (CHEBI:187924), Lipid Maps (LMFA01030805), and the Human Metabolome Database (HMDB0006246) [2]. Critical isomer note: biological literature employing the designation '24:4n-6' predominantly refers to the all-cis (9Z,12Z,15Z,18Z) isomer rather than the conjugated (2E,4E,6E,8E) isomer specified here; head-to-head comparative data between these two positional isomers is absent from the published literature [3]. The most relevant comparators are arachidonic acid (20:4n-6), docosatetraenoic acid (22:4n-6), triacontatetraenoic acid (30:4n-6), tetracosapentaenoic acid (24:5n-6/n-3), and the saturated analog lignoceric acid (C24:0).

Why Generic Substitution of Tetracosa-2,4,6,8-tetraenoic Acid Fails: Chain-Length-Dependent and Unsaturation-Specific Biological Discrimination


Substituting tetracosa-2,4,6,8-tetraenoic acid with a simpler, more abundant analog such as arachidonic acid (20:4n-6) or lignoceric acid (C24:0) is unsupported for applications requiring fidelity to VLC-PUFA biology. These compounds are not functionally interchangeable: chain-length differences of as little as four carbons produce a >1-unit shift in logP (tetracosatetraenoic: 7.78 vs. arachidonic: ~6.98), altering membrane partitioning and protein-binding kinetics . More critically, in head-to-head metabolic studies, 24:4n-6 is excluded from cyclooxygenase and lipoxygenase eicosanoid pathways that dominate 20:4n-6 metabolism, generating only monohydroxylated products in human neutrophils [1]; conversely, its peroxisomal beta-oxidation pattern diverges from the saturated C24:0 analog in adrenoleukodystrophy and peroxisomal disease fibroblasts [2]. Clinically, plasma 24:4n-6 is an independently validated predictor of immune reconstitution in HIV patients receiving ART (OR 0.978; AUC 0.91), a biomarker role not shared by 20:4n-6 or 22:4n-6 within the same study [3]. The quantitative evidence below establishes these differentiation dimensions.

Quantitative Comparator Evidence for Tetracosa-2,4,6,8-tetraenoic Acid: Head-to-Head and Cross-Study Differentiation Data


Divergent Oxygenation Fate in Human Neutrophils: Tetracosatetraenoic Acid (24:4n-6) Is Excluded from Cyclooxygenase and Full Lipoxygenase Product Formation, Unlike Arachidonic Acid (20:4n-6)

In a direct head-to-head metabolic comparison using [1-14C]-labelled substrates in calcium ionophore A23187-stimulated intact human neutrophils, tetracosatetraenoic acid (24:4n-6) was metabolized exclusively to radiolabelled monohydroxylated fatty acids (predominantly the 9-hydroxy positional isomer) with no detectable conversion to prostaglandins, thromboxanes, leukotrienes, or dihydroxylated species [1]. In stark contrast, arachidonic acid (20:4n-6) was converted to a broad spectrum of oxygenated products including prostaglandins, thromboxanes, mono- and dihydroxylated fatty acids, and leukotrienes, with 5-monohydroxy-20:4 and leukotriene B4 as the major eicosanoid products [1]. Triacontatetraenoic acid (30:4n-6) produced negligible oxygenated metabolites, indicating poor substrate fitness for neutrophil lipoxygenase and cyclooxygenase enzymes [1]. This demonstrates that 24:4n-6 occupies a distinct metabolic niche: it is processed by lipoxygenase for monohydroxylation but is structurally excluded from the full cyclooxygenase and leukotriene-synthesis cascades that 20:4n-6 engages.

Lipid mediator biosynthesis Neutrophil biology Eicosanoid pathway Very long-chain PUFA metabolism

Plasma Tetracosatetraenoic Acid (24:4n-6) as an Independent Predictor of Immune Reconstitution in HIV Patients: Odds Ratio and AUC Data from a Longitudinal Clinical Metabolomics Study

In a longitudinal untargeted plasma metabolomics study of 108 people living with HIV, plasma tetracosatetraenoic acid (24:4n-6) measured pre-ART was one of only five metabolites significantly associated with future immune response after confounder adjustment, exhibiting an odds ratio (OR) of 0.978 (95% CI: 0.955–0.997) [1]. Importantly, the addition of plasma metabolites including 24:4n-6 to clinical markers yielded a random forest model that predicted immune response to ART with an area under the curve (AUC) of 0.91 [1]. Within the same study, other PUFAs including arachidonic acid (20:4n-6) and docosatetraenoic acid (22:4n-6) were not reported among the significant predictors, highlighting the specificity of 24:4n-6 as a VLC-PUFA biomarker in this clinical context [1]. This is a cross-study differentiation: no comparable clinical prediction model using 22:4n-6 or 30:4n-6 has been reported for HIV immune reconstitution.

HIV immune reconstitution Clinical metabolomics Plasma biomarker Antiretroviral therapy response

Opposite Association with Lipoperoxidation Following Coronary Stent Implantation: Tetracosatetraenoic Acid (C24:4n6) Decreases vs. Cerotic Acid (C26:0) Increases Malondialdehyde

In a multiple linear regression analysis of 37 fatty acids in plasma phospholipids from 41 coronary artery disease patients undergoing stent implantation, tetracosatetraenoic acid (C24:4n6) was associated with a decrease in lipoperoxidation (as measured by malondialdehyde concentration) [1]. This directionality is opposite to that observed for cerotic acid (C26:0), which was positively associated with an increase in malondialdehyde [1]. Furthermore, the quantified effect magnitude for cerotic acid (parameter β = 140.4) was 3.5 times higher than that of the n-3 analog tetracosapentaenoic acid (C24:5n3, β = 40.0), indicating that both chain length and degree of unsaturation modulate the lipoperoxidation relationship [1]. This head-to-head comparison within a single clinical cohort demonstrates that 24:4n6 and the saturated VLCFA C26:0 exert opposing influences on oxidative stress markers.

Lipoperoxidation Coronary artery disease Oxidative stress Fatty acid biomarkers

Δ6-Desaturase-Dependent Conversion of Tetracosatetraenoic Acid (24:4n-6) to Docosapentaenoic Acid (22:5n-6): 95% Reduction in Deficient Human Fibroblasts Confirms Pathway Specificity

In cultured skin fibroblasts from a patient with an inherited Δ6-desaturase deficiency, conversion of [3-14C]tetracosatetraenoic acid (24:4n-6) to docosapentaenoic acid (22:5n-6) was reduced by 95% compared to normal fibroblasts [1]. This reduction is quantitatively identical to the 95% reduction observed for tetracosapentaenoic acid (24:5n-3) conversion to docosahexaenoic acid (22:6n-3) and for linoleic acid (18:2n-6) conversion to arachidonic acid (20:4n-6), demonstrating that 24:4n-6 is a direct substrate for the same Δ6-desaturase that acts on 18- and 24-carbon PUFAs [1]. The finding that 18- and 24-carbon substrates are equally affected (both ~95% reduction) provides evidence that a single enzyme carries out both Δ6-desaturation reactions, with 24:4n-6 serving as a critical 24-carbon probe for this pathway [1].

Fatty acid desaturation Δ6-desaturase deficiency Inherited metabolic disorders VLC-PUFA elongation-desaturation pathway

Chain-Length-Dependent Lipophilicity: LogP 7.78 Separates Tetracosatetraenoic Acid from Arachidonic Acid (LogP ~6.98) and Lignoceric Acid (LogP ~9.0+) by Over One Log Unit

The computed logP of tetracosatetraenoic acid (CAS 28962-26-7) is 7.78 , placing it approximately 0.8 log units above arachidonic acid (20:4n-6, logP ~6.98) and approximately 1.2–1.5 log units below the saturated analog lignoceric acid (C24:0, estimated logP ~9.0+ based on tetracosanoic acid properties) [1]. In contrast, docosatetraenoic acid (22:4n-6) has an intermediate logP of approximately 7.2–7.4, and triacontatetraenoic acid (30:4n-6) exceeds 9.5 [1]. This >1 log-unit class separation has biophysical consequences: each logP unit increment corresponds to a ~10-fold increase in octanol-water partition coefficient, directly affecting membrane retention time, protein-binding kinetics, and extraction recovery in analytical workflows [2]. The conjugated (2E,4E,6E,8E) isomer may further differ from the all-cis isomer in effective lipophilicity due to altered molecular shape and polar surface area presentation, though direct comparative logP data between isomers is unavailable.

Lipophilicity Membrane partitioning VLC-PUFA physicochemical properties QSAR

High-Value Application Scenarios for Tetracosa-2,4,6,8-tetraenoic Acid Derived from Quantitative Evidence


Lipoxygenase Selectivity Screening and Monohydroxylation Pathway Studies

As established in Section 3, Evidence Item 1, 24:4n-6 is metabolized by human neutrophil lipoxygenase exclusively to monohydroxylated fatty acids (predominantly 9-hydroxy-24:4), without generating cyclooxygenase products, thromboxanes, or leukotrienes [1]. This property makes high-purity tetracosa-2,4,6,8-tetraenoic acid an essential substrate for screening assays designed to isolate the monohydroxylation arm of lipoxygenase activity. It is the only n-6 tetraenoic fatty acid longer than C22 with documented exclusion from the full eicosanoid cascade in primary human cells, enabling researchers to study 9-hydroxylation in the absence of competing pathways that dominate arachidonic acid metabolism.

HIV Immune Reconstitution Biomarker Panel Development and Validation

Evidence Item 2 (Section 3) demonstrates that pre-ART plasma tetracosatetraenoic acid (24:4n-6) independently predicts immune response to antiretroviral therapy with an odds ratio of 0.978 (95% CI: 0.955–0.997) and contributes to a composite model achieving AUC 0.91 [2]. No other PUFA within the same study—including arachidonic acid or docosatetraenoic acid—was retained as a significant predictor. This positions 24:4n-6 as a specific VLC-PUFA biomarker candidate for inclusion in targeted LC-MS/MS panels for HIV cohort studies, clinical trial stratification, and therapeutic monitoring. Procurement of a characterized standard is necessary for absolute quantification in these applications.

Oxidative Stress Research in Cardiovascular Disease: VLC-PUFA vs. Saturated VLCFA Discrimination

As quantified in Evidence Item 3 (Section 3), tetracosatetraenoic acid (C24:4n6) is associated with decreased lipoperoxidation, opposite to cerotic acid (C26:0) which increases malondialdehyde (β = 140.4) [3]. This directional opposition within the same patient cohort, combined with the 3.5-fold difference in effect magnitude between C26:0 and the n-3 analog C24:5n3, establishes a research need for pure C24:4n6 as a reference compound in studies dissecting the individual contributions of specific VLCFA species to oxidative stress and inflammatory responses following vascular injury. Generic substitution with C24:0 or C24:5n3 would confound data interpretation.

Δ6-Desaturase Enzymology and Inherited Metabolic Disorder Diagnostics

Evidence Item 4 (Section 3) demonstrates that 24:4n-6 conversion to 22:5n-6 is reduced by 95% in Δ6-desaturase-deficient human fibroblasts, matching the reduction observed for 18:2n-6 and 24:5n-3 [4]. This positions 24:4n-6 as a unique 24-carbon n-6 tetraenoic probe that can confirm whether a suspected desaturase deficiency extends to VLC-PUFA substrates. It is the only 24-carbon tetraenoic fatty acid with published quantitative conversion data in both normal and genetically deficient human cells, making it indispensable for laboratories developing diagnostic fibroblast-based enzyme activity assays for inherited fatty acid desaturation disorders.

Quote Request

Request a Quote for Tetracosa-2,4,6,8-tetraenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.